

In-Depth Technical Guide: 2-Bromo-4-fluorobenzenesulfonamide (CAS 351003-60-6)

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzenesulfonamide

Cat. No.: B1303431

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Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, characterization, and application of **2-Bromo-4-fluorobenzenesulfonamide**. This guide has been constructed based on established chemical principles and data from closely related structural analogs. The experimental protocols and spectral data presented herein are predictive and should be regarded as a starting point for research and development.

Introduction

2-Bromo-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The sulfonamide functional group is a key pharmacophore, while the presence of bromine and fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a technical overview of **2-Bromo-4-fluorobenzenesulfonamide**, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted analytical characterization data.

Physicochemical Properties

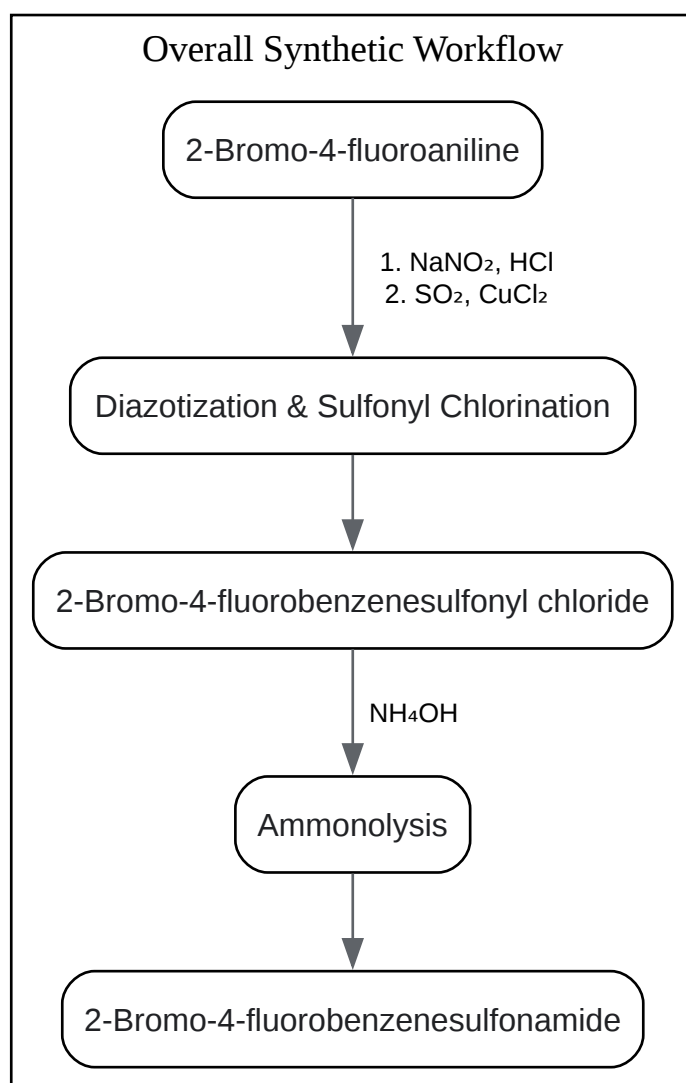
The known and predicted physicochemical properties of **2-Bromo-4-fluorobenzenesulfonamide** are summarized in the table below.

Property	Value	Source
CAS Number	351003-60-6	Chemical Supplier Catalogs
Molecular Formula	C ₆ H ₅ BrFNO ₂ S	Chemical Supplier Catalogs
Molecular Weight	254.08 g/mol	Calculated
Appearance	White to off-white solid	Inferred
Melting Point	171-175 °C	Supplier Data
Boiling Point	~360.9 °C (predicted)	Predictive Software
Density	~1.8 g/cm ³ (predicted)	Predictive Software
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water.	Inferred from structure

Proposed Synthetic Pathway

A plausible and efficient synthetic route to **2-Bromo-4-fluorobenzenesulfonamide** is proposed to proceed in two main stages:

- Synthesis of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride, from 2-bromo-4-fluoroaniline via a diazotization reaction followed by a copper-catalyzed sulfonyl chlorination (a variation of the Sandmeyer reaction).
- Ammonolysis of 2-bromo-4-fluorobenzenesulfonyl chloride to yield the final product, **2-Bromo-4-fluorobenzenesulfonamide**.



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Caption: Proposed overall synthetic workflow for **2-Bromo-4-fluorobenzenesulfonamide**.

Experimental Protocols

Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride (CAS: 351003-45-7)

This protocol is a generalized procedure based on standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

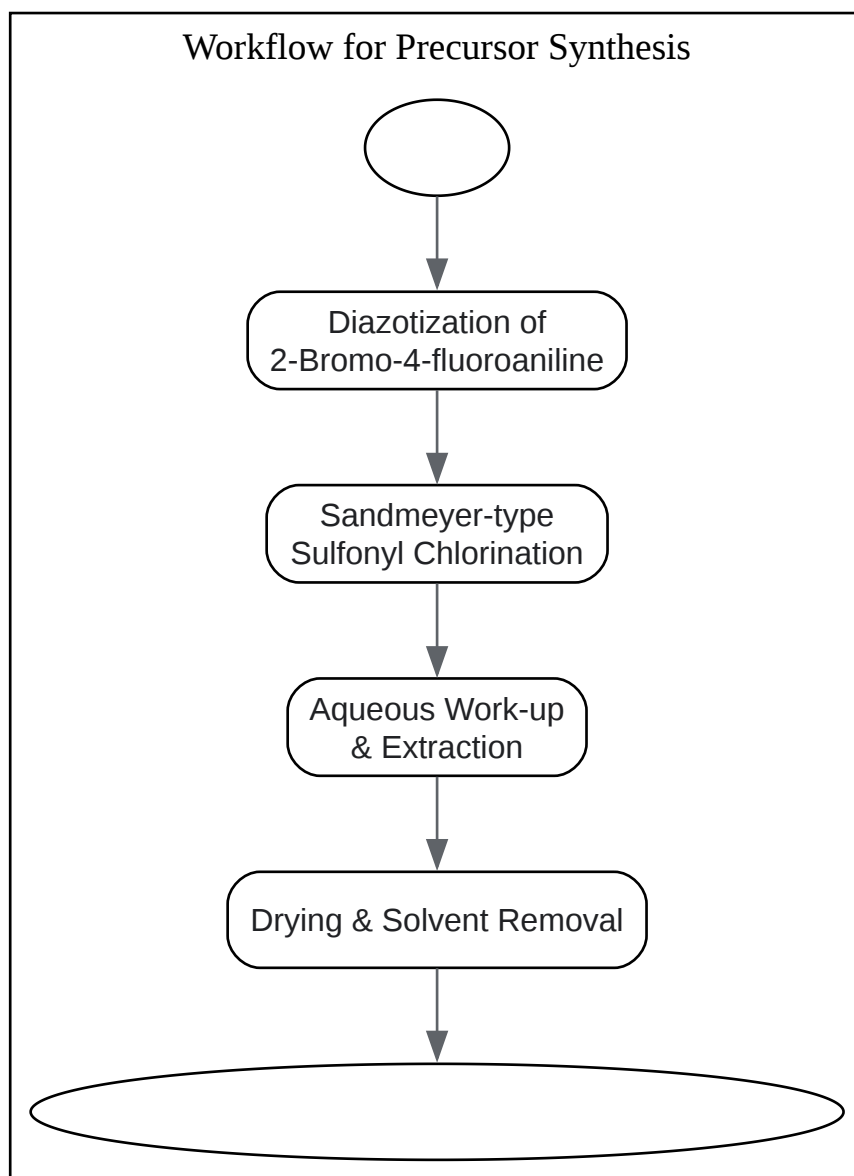
Materials:

- 2-Bromo-4-fluoroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sulfur Dioxide (SO_2) gas or a solution of SO_2 in acetic acid
- Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl_2) as a catalyst
- Dichloromethane (DCM) or other suitable organic solvent for extraction
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ice

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sulfonyl Chlorination (Sandmeyer-type Reaction):
 - In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it to 0-5 °C.
 - Add a catalytic amount of copper(I) or copper(II) chloride to this solution.

- Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂ solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 5-10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Pour the reaction mixture onto crushed ice.
 - Extract the aqueous mixture with dichloromethane (3 x volume).
 - Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-fluorobenzenesulfonyl chloride.
 - The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent if necessary.



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Caption: Experimental workflow for the synthesis of the precursor.

Synthesis of 2-Bromo-4-fluorobenzenesulfonamide (CAS: 351003-60-6)

This is a generalized protocol for the ammonolysis of a sulfonyl chloride.

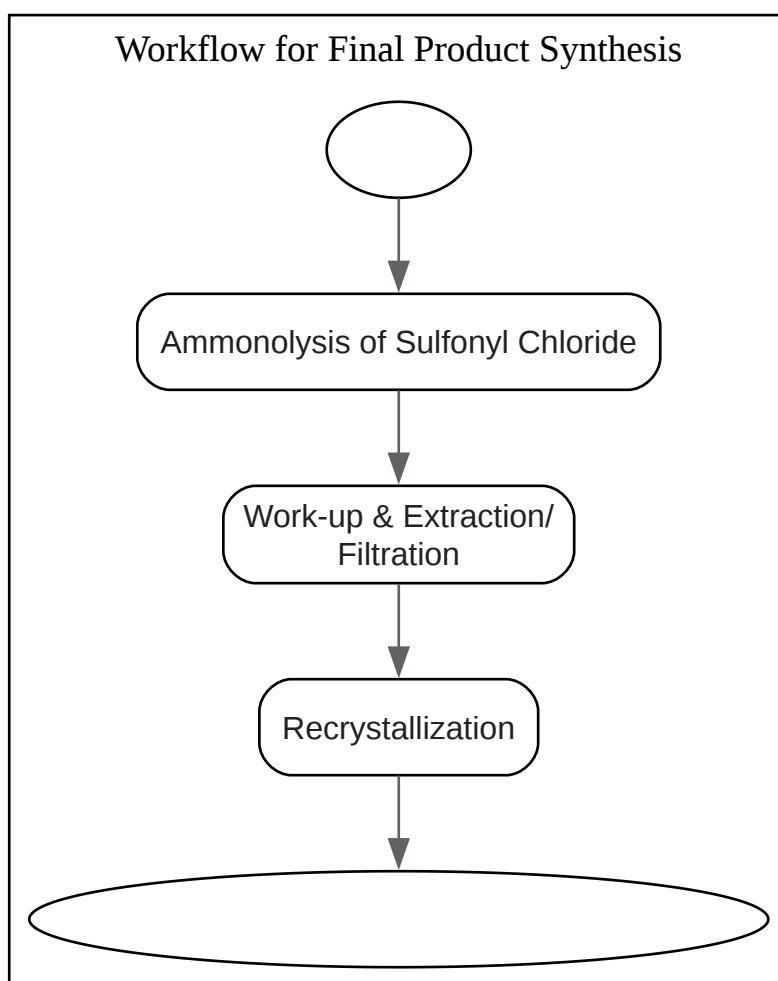
Materials:

- 2-Bromo-4-fluorobenzenesulfonyl chloride
- Aqueous Ammonium Hydroxide (concentrated)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Dilute Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction:
 - Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) dropwise with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Work-up and Purification:
 - If a precipitate (the product) has formed, it can be collected by filtration, washed with cold water, and dried.
 - If the product remains in solution, transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer. Extract the aqueous layer with the same organic solvent.

- Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **2-Bromo-4-fluorobenzenesulfonamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).



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Caption: Experimental workflow for the synthesis of the final product.

Predicted Analytical Characterization

No published spectral data for **2-Bromo-4-fluorobenzenesulfonamide** is currently available. The following table summarizes the expected analytical data based on its chemical structure.

Technique	Expected Observations
^1H NMR	Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The $-\text{SO}_2\text{NH}_2$ protons would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
^{13}C NMR	Aromatic carbons would appear in the range of δ 110-145 ppm. The carbon attached to bromine would be expected around δ 115-125 ppm, and the carbon attached to fluorine would show a large C-F coupling constant.
^{19}F NMR	A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons.
FT-IR (cm^{-1})	- N-H stretching of the sulfonamide group: $\sim 3350\text{-}3250\text{ cm}^{-1}$ (two bands).- Aromatic C-H stretching: $\sim 3100\text{-}3000\text{ cm}^{-1}$.- Asymmetric and symmetric S=O stretching: $\sim 1350\text{-}1300\text{ cm}^{-1}$ and $\sim 1170\text{-}1150\text{ cm}^{-1}$.- C-F stretching: $\sim 1250\text{-}1000\text{ cm}^{-1}$.- C-Br stretching: $\sim 700\text{-}500\text{ cm}^{-1}$.
Mass Spec (ESI)	$[\text{M}-\text{H}]^-$ at m/z $\sim 252/254$ (due to bromine isotopes). $[\text{M}+\text{H}]^+$ at m/z $\sim 254/256$.

Potential Applications in Drug Discovery and Development

While no specific applications for **2-Bromo-4-fluorobenzenesulfonamide** have been documented, its structural features suggest its potential as a valuable building block in medicinal chemistry.

- **Sulfonamide Moiety:** The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.
- **Fluorine Substitution:** The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.
- **Bromine Substitution:** The bromine atom provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

This compound could serve as a starting material or intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

2-Bromo-4-fluorobenzenesulfonamide is a chemical compound with potential utility in research and development, particularly in the field of medicinal chemistry. Due to the current lack of published literature, this guide provides a foundational understanding based on inferred properties and generalized synthetic methodologies. Further experimental work is required to fully characterize this molecule and explore its potential applications. Researchers and scientists are encouraged to use the information presented as a starting point for their investigations.

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